

Safety and Toxicological Profile of H-Thr-Arg-OH: A Technical Guide

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Compound of Interest

Compound Name: *H-Thr-Arg-OH*

Cat. No.: *B182360*

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Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. There is a significant lack of publicly available safety and toxicological data specifically for the dipeptide **H-Thr-Arg-OH** (Threonyl-Arginine). Therefore, this document utilizes the well-documented safety profile of L-Arginine, one of its constituent amino acids, as a surrogate to provide an illustrative framework. The data presented herein pertains to L-Arginine and should not be directly extrapolated to **H-Thr-Arg-OH** without independent verification and specific testing of the dipeptide.

Introduction

H-Thr-Arg-OH is a dipeptide composed of the amino acids Threonine and Arginine. While its specific applications are not widely documented in public literature, peptides of this nature are of interest in various fields, including pharmaceuticals and cosmetics. A thorough understanding of the safety and toxicological profile is paramount for any further development. This guide provides a comprehensive overview based on the available data for L-Arginine, offering a template for the type of information required for a complete safety assessment of **H-Thr-Arg-OH**.

Chemical and Physical Properties (H-Thr-Arg-OH)

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid	PubChem
Molecular Formula	C10H21N5O4	PubChem
Molecular Weight	275.31 g/mol	PubChem[1]
Synonyms	Thr-Arg, Threonylarginine	PubChem[1]

Toxicological Data Summary (Based on L-Arginine)

The following tables summarize key toxicological endpoints for L-Arginine. This data provides a preliminary indication of the potential safety profile of its derivatives, but it is not a substitute for specific testing of **H-Thr-Arg-OH**.

Acute Toxicity

Table 1: Acute Toxicity of L-Arginine

Species	Route of Administration	LD50 (mg/kg)	Observations
Rat	Oral	12,400	Data for Arginine.[2]
Mouse	Intravenous	1,140	Data for a related amino acid, Cysteine, for illustrative purposes.[3]

Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity of L-Arginine

Species	Duration	Route	NOAEL (g/kg/day)	Observations
Rat	13 weeks	Oral (in diet)	Male: 3.3, Female: 3.9	No treatment-related adverse effects observed. [2] [4]
Rat	28 days	Gavage	2.0	No adverse effects noted. [2]

Genotoxicity

Peptides and their derivatives are generally considered non-genotoxic and may not always require a full battery of genotoxicity tests.[\[5\]](#) However, for novel compounds, a standard assessment is often performed. While specific studies on **H-Thr-Arg-OH** are unavailable, L-Arginine has not been shown to be genotoxic. In cases of chronic exposure to certain heavy metals like cadmium, L-arginine has demonstrated protective effects against genotoxicity.[\[6\]](#)

Table 3: Standard Genotoxicity Test Battery

Assay	Test System	Typical Result for Amino Acids
Ames Test (Bacterial Reverse Mutation)	<i>S. typhimurium</i>	Non-mutagenic
In vitro Chromosomal Aberration	Mammalian cells (e.g., CHO)	No significant aberrations
In vivo Micronucleus Test	Rodent hematopoietic cells	Negative

Skin and Eye Irritation

L-Arginine is generally not considered to be a skin or eye irritant.[\[2\]](#) Studies on arginine-derivative surfactants indicate they have a lower irritation potential than conventional surfactants.[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are examples of protocols that would be used to assess the safety of a substance like **H-Thr-Arg-OH**.

Protocol: Acute Oral Toxicity (as per OECD 423)

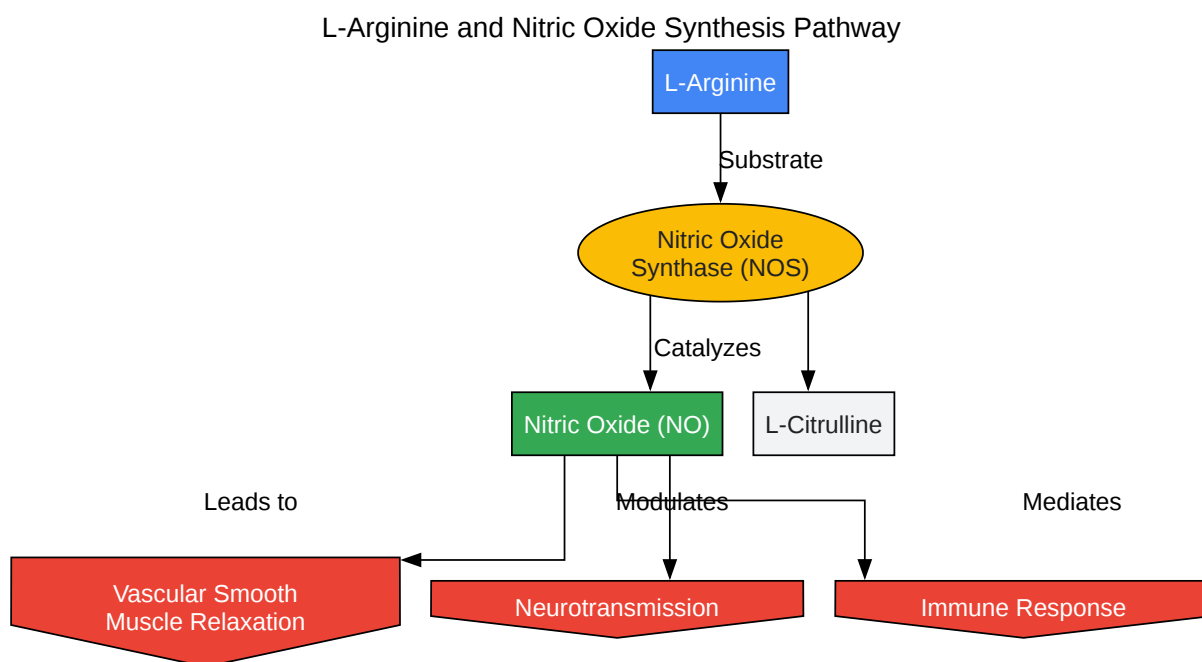
- **Test System:** Typically, female rats are used. Animals are fasted prior to dosing.
- **Method:** A starting dose (e.g., 2000 mg/kg) is administered to a single animal. If the animal survives, two more animals are dosed. The substance is administered orally by gavage.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.
- **Endpoint:** The LD50 is calculated based on the number of mortalities at specific dose levels.

Protocol: In Vivo Micronucleus Test (as per OECD 474)

- **Test System:** Typically, mice or rats of both sexes.
- **Method:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A positive and negative control group are also included.
- **Sample Collection:** Bone marrow is collected at 24 and 48 hours after the last administration.
- **Analysis:** Bone marrow smears are prepared and stained. Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
- **Endpoint:** A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the negative control indicates a positive result.

Signaling Pathways and Mechanistic Insights

L-Arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems.[8] The enzyme nitric oxide synthase (NOS) catalyzes this reaction. Any assessment of **H-Thr-Arg-OH** should consider its potential to influence this pathway.

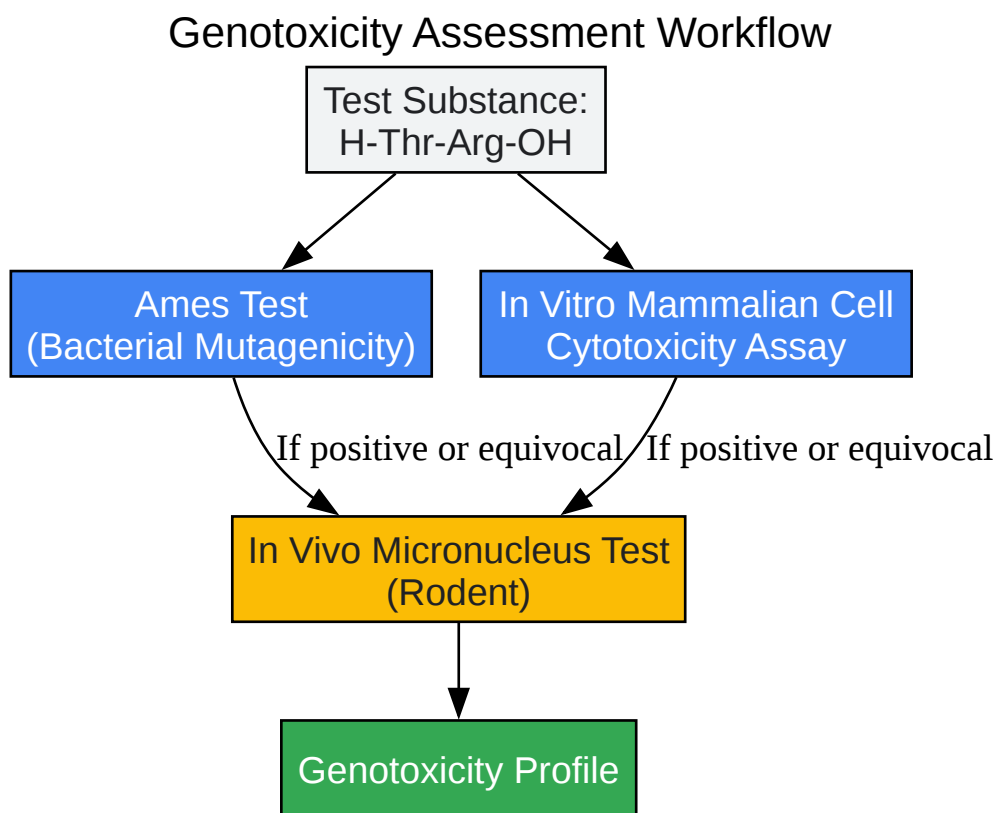


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Caption: The enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline by NOS.

Experimental and Logical Workflows

The logical workflow for assessing the genotoxicity of a novel peptide is a stepwise process.



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Caption: A typical workflow for evaluating the genotoxic potential of a new chemical entity.

Conclusion

While a definitive safety profile for **H-Thr-Arg-OH** cannot be constructed without specific experimental data, the information available for L-Arginine suggests that the dipeptide is likely to have a low order of acute toxicity and is unlikely to be a genotoxic or irritant compound. However, this assumption must be confirmed through a rigorous toxicological evaluation of **H-Thr-Arg-OH** itself. The experimental designs and pathways described in this guide provide a comprehensive framework for conducting such an assessment.

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